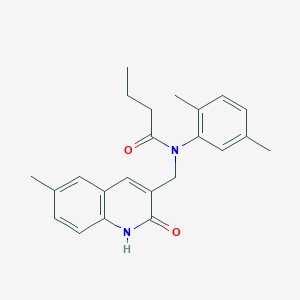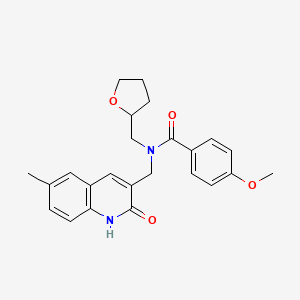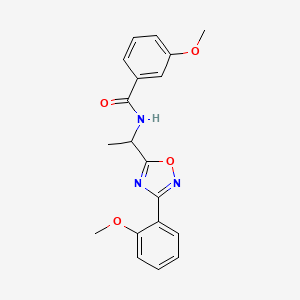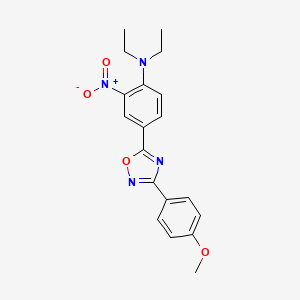
N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)butyramide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)butyramide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as DMQB or 3-Hydroxyflavone-8-carboxylic acid butyramide. DMQB is a synthetic compound that can be synthesized using various methods. In
作用机制
The mechanism of action of DMQB is not fully understood. However, studies have shown that DMQB exhibits its anti-inflammatory and anti-cancer properties by inhibiting the activity of various enzymes and proteins involved in the inflammatory and cancer pathways. DMQB has also been shown to activate the AMP-activated protein kinase pathway, which plays a crucial role in regulating cellular metabolism and energy homeostasis.
Biochemical and Physiological Effects:
DMQB has been shown to have a variety of biochemical and physiological effects. Studies have shown that DMQB can reduce the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. DMQB has also been shown to inhibit the activity of various enzymes involved in the production of reactive oxygen species, which can cause oxidative damage to cells. In addition, DMQB has been shown to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells.
实验室实验的优点和局限性
One of the advantages of using DMQB in lab experiments is its high yield and purity. DMQB can be synthesized using various methods, and the purity of the compound can be achieved using various purification techniques. Another advantage of using DMQB is its versatility. DMQB can be used in various assays to study its potential applications in various fields. However, one of the limitations of using DMQB in lab experiments is its cost. DMQB is a synthetic compound, and the cost of synthesis can be high.
未来方向
There are several future directions for the study of DMQB. One direction is to study the potential use of DMQB in the treatment of neurodegenerative disorders such as Alzheimer's disease. Another direction is to study the potential use of DMQB in the development of anti-aging products. In addition, further studies are needed to fully understand the mechanism of action of DMQB and its potential applications in various fields.
Conclusion:
In conclusion, DMQB is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMQB can be synthesized using various methods, and the purity of the compound can be achieved using various purification techniques. DMQB has been extensively studied for its potential applications in the field of medicine, and it has been shown to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. DMQB has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. Further studies are needed to fully understand the mechanism of action of DMQB and its potential applications in various fields.
合成方法
DMQB can be synthesized using various methods, including the reaction of 2,5-dimethylphenyl isocyanate with 2-hydroxy-6-methylquinoline-3-carbaldehyde in the presence of butyric acid. Another method involves the reaction of 2,5-dimethylphenyl isocyanate with 2-hydroxy-6-methylquinoline-3-carboxylic acid in the presence of butyric acid. The yield of DMQB using these methods is high, and the purity of the compound can be achieved using various purification techniques.
科学研究应用
DMQB has been extensively studied for its potential applications in various fields. In the field of medicine, DMQB has been shown to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. DMQB has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. In addition, DMQB has been shown to have antioxidant properties, making it a potential candidate for the development of anti-aging products.
属性
IUPAC Name |
N-(2,5-dimethylphenyl)-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c1-5-6-22(26)25(21-12-16(3)7-9-17(21)4)14-19-13-18-11-15(2)8-10-20(18)24-23(19)27/h7-13H,5-6,14H2,1-4H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFQNTXUMDXVVNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(CC1=CC2=C(C=CC(=C2)C)NC1=O)C3=C(C=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-bromo-N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7699003.png)
![ethyl 4-({N'-[(E)-(4-{[(1-phenylethyl)carbamoyl]methoxy}phenyl)methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7699006.png)


![5-(N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfamoyl)-2-methyl-N-propylbenzamide](/img/structure/B7699031.png)



![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7699056.png)

![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7699076.png)
